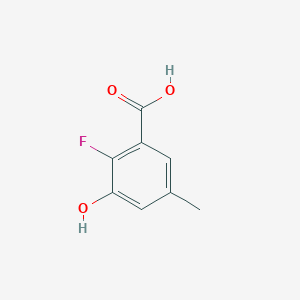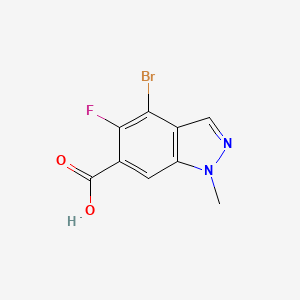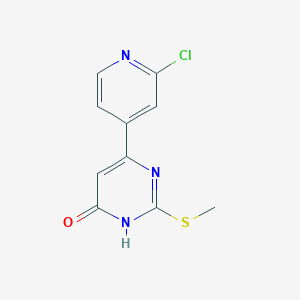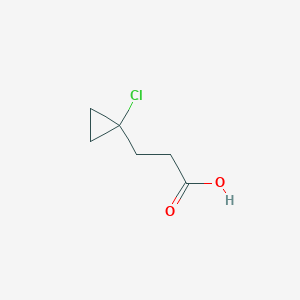
3-(1-Chlorocyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chlorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is attached to a cyclopropyl group, which is then connected to the propanoic acid chain
Preparation Methods
The synthesis of 3-(1-Chlorocyclopropyl)propanoic acid can be achieved through several routes. One common method involves the reaction of cyclopropylcarbinol with thionyl chloride to form 1-chlorocyclopropane. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(1-chlorocyclopropyl)propionitrile. Finally, hydrolysis of the nitrile group under acidic conditions produces this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(1-Chlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclopropyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-Chlorocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1-Chlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the chlorine atom in the cyclopropyl group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, affecting their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(1-Chlorocyclopropyl)propanoic acid can be compared with other similar compounds, such as:
3-Chloropropanoic acid: This compound lacks the cyclopropyl group and has different chemical and physical properties.
Cyclopropylcarboxylic acid: This compound has a cyclopropyl group directly attached to the carboxylic acid, without the chlorine atom.
3-(1-Bromocyclopropyl)propanoic acid: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-(1-chlorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9ClO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
InChI Key |
JYFHZKXCCWHXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


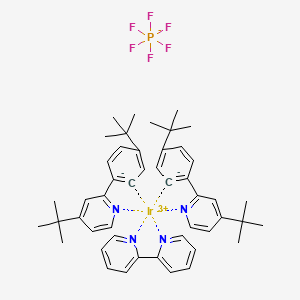
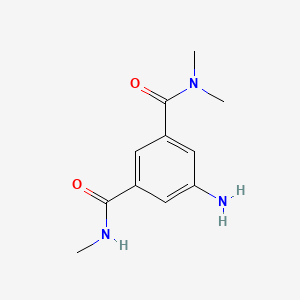

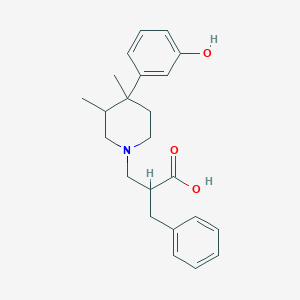
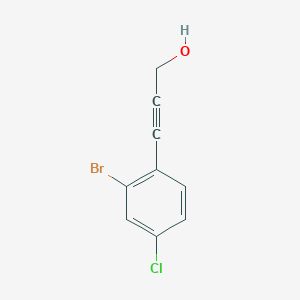
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
